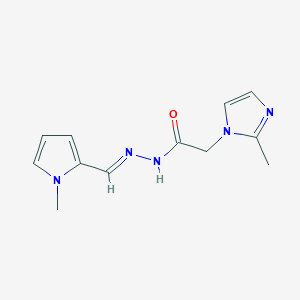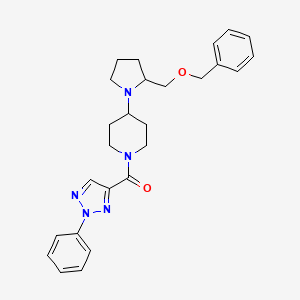
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including an acetamidophenyl group, a thiazol group, and a dihydropyridine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a thiazol ring (a type of heterocyclic ring containing nitrogen and sulfur), a dihydropyridine ring (a type of heterocyclic ring containing nitrogen), and an acetamidophenyl group (a type of aromatic ring with an acetamide substituent) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis, and the thiazol and dihydropyridine rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized novel derivatives with the aim of evaluating their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of compounds based on the thiazole and pyrazole derivatives have shown promising activities against various microbial strains. These compounds exhibit significant inhibitory effects on bacterial and fungal species, highlighting their potential as lead compounds in developing new antimicrobial agents (Gouda et al., 2010), (Incerti et al., 2017).
Anticancer Activity
Research into the anticancer properties of thiazole derivatives has led to the synthesis of compounds with notable cytotoxicity against various cancer cell lines. These studies explore the structural activity relationships to optimize anticancer efficacy while minimizing adverse effects. Compounds have been synthesized that demonstrate good inhibitory activity against cell lines, indicating their potential in cancer treatment strategies (Atta et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11(25)21-13-3-5-14(6-4-13)22-17(27)8-15-10-29-19(23-15)24-18(28)12-2-7-16(26)20-9-12/h2-7,9-10H,8H2,1H3,(H,20,26)(H,21,25)(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTZORGDNPPHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)


![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)




